Product packaging for Dimesitylboron fluoride(Cat. No.:CAS No. 436-59-9)

Dimesitylboron fluoride

Cat. No.: B1587600
CAS No.: 436-59-9
M. Wt: 268.2 g/mol
InChI Key: WZWGERGANZMXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Organoboron Chemistry and the Role of Dimesitylboron Fluoride (B91410)

Organoboron chemistry has undergone a remarkable evolution, transitioning from fundamental curiosities to indispensable tools in synthesis and materials science. Initially focused on simple boranes, the field expanded dramatically with the development of hydroboration and cross-coupling reactions, which demonstrated the utility of organoboranes in constructing complex organic molecules. A pivotal advancement has been the exploration of the Lewis acidic character of tricoordinate boron compounds. The electron-deficient nature of the boron atom allows it to accept electron pairs, making organoboranes effective Lewis acids.

Within this context, dimesitylboron fluoride emerges as a key player. Its development is part of a broader effort to fine-tune the reactivity of boranes by modifying their steric and electronic environments. The large mesityl groups protect the boron center from reacting with many nucleophiles, yet the strong electron-withdrawing effect of the fluorine atom enhances its Lewis acidity. scbt.com This balance allows for selective interactions and catalysis. Furthermore, the concept of "frustrated Lewis pairs" (FLPs), where a bulky Lewis acid and a bulky Lewis base are sterically prevented from forming a classical adduct, has opened new avenues for metal-free catalysis, such as the activation of small molecules like hydrogen. bris.ac.uk this compound and its derivatives are integral to the development of these advanced reactive systems. bris.ac.uknih.govnih.gov

Significance of this compound in Advanced Chemical Synthesis and Materials Science

The distinct properties of this compound have made it a versatile tool in both synthetic chemistry and the creation of advanced functional materials. chemimpex.com Its stability and defined reactivity make it a preferred choice for numerous applications. chemimpex.comscbt.com

In advanced chemical synthesis , this compound serves several roles:

Lewis Acid Catalyst: Its strong Lewis acidity enables it to catalyze a variety of reactions. rsc.org It can activate substrates, facilitating bond-forming or bond-breaking processes that are otherwise challenging.

Reagent and Building Block: It is a crucial starting material for producing other functionalized organoboron compounds. scbt.com For instance, it can be used in reactions to introduce the dimesitylboryl group into organic frameworks, a strategy employed in the synthesis of complex molecules. sci-hub.semendeley.comacgpubs.orgzenodo.org

Fluorination Reactions: The compound is utilized in processes to introduce fluorine atoms into organic molecules, a critical transformation in the synthesis of pharmaceuticals where fluorinated compounds often show enhanced biological activity. chemimpex.com

In materials science , the incorporation of the dimesitylboryl moiety, often derived from this compound, imparts valuable electronic and photophysical properties to materials:

Organic Light-Emitting Diodes (OLEDs): Dimesitylboron-containing compounds are used in the development of materials for OLEDs. chemimpex.com The boron center acts as an electron-accepting unit, which can be used to tune the electronic properties and emission characteristics of organic semiconductors. sci-hub.sefrontiersin.org

Chemosensors: The strong affinity of the boron atom for fluoride ions is exploited in the design of chemosensors. sci-hub.se Binding of a fluoride ion to the boron center disrupts the electronic structure of the molecule, leading to a detectable change in its color or fluorescence, allowing for sensitive and selective fluoride detection. researchgate.netbohrium.com

Photochromic Materials: It is used in creating materials that can change their color upon exposure to light. The dimesitylboryl group can modulate the photochromic properties of molecules, and this response can be further tuned by the binding of fluoride ions. nih.gov

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name fluoro-bis(2,4,6-trimethylphenyl)boranePubChem nih.gov
Molecular Formula C₁₈H₂₂BFPubChem nih.gov
Molecular Weight 268.18 g/mol Santa Cruz Biotechnology scbt.com
CAS Number 436-59-9PubChem nih.gov
Appearance White solidSigma-Aldrich sigmaaldrich.com, Yuan et al., 2006 frontiersin.org
Melting Point 69-72 °CSigma-Aldrich sigmaaldrich.com
Synonyms Dimesitylfluoroborane, FluorodimesitylboranePubChem nih.gov, Santa Cruz Biotechnology scbt.com

Table 2: Key Research Applications of this compound

Application AreaSpecific UseSignificanceReferences
Organic Synthesis Building block for functional compoundsFacilitates the formation of carbon-boron bonds and synthesis of complex molecules. chemimpex.com, scbt.com
Lewis acid catalysisActivates small molecules and catalyzes various organic transformations. chemimpex.com, rsc.org
Fluorination reactionsIntroduces fluorine into organic scaffolds, important for pharmaceuticals. chemimpex.com
Materials Science Organic Light-Emitting Diodes (OLEDs)Used as an electron-accepting component to create luminescent materials. chemimpex.com, sci-hub.se
ChemosensorsActs as a highly selective and sensitive fluorescent probe for fluoride ions. researchgate.net, bohrium.com, sci-hub.se
Photochromic materialsModulates the light-responsive properties of diarylethene derivatives. nih.gov
Advanced Polymers & CoatingsContributes to the durability and performance of industrial materials. chemimpex.com

Challenges and Opportunities in this compound Research

Despite its utility, research involving this compound faces certain challenges. The synthesis of dimesitylboron-functionalized molecules can sometimes result in moderate yields, necessitating careful optimization of reaction conditions. bohrium.com The high reactivity that makes it a powerful Lewis acid can also lead to undesired side reactions or decomposition if not handled under appropriate inert conditions. bohrium.com Furthermore, while its role in activating C-F bonds is an area of interest, achieving highly selective and catalytic transformations remains a significant challenge in fluorocarbon chemistry. nih.gov

These challenges, however, create numerous opportunities for future research. There is vast potential in designing new, more efficient synthetic routes to complex borylated molecules. bohrium.com A deeper understanding of its reactivity could lead to the development of novel catalytic systems for previously inaccessible chemical transformations, including the selective functionalization of polyfluoroalkanes. nih.gov In materials science, the opportunities are particularly exciting. The linear and nonlinear optical properties of dimesitylboron derivatives are still being explored, with potential applications in optoelectronic devices beyond OLEDs. sci-hub.senih.gov Designing next-generation sensors with even higher sensitivity and selectivity for various analytes is another promising direction. researchgate.netbohrium.com The development of materials where electronic properties can be precisely switched using external stimuli like light or the binding of an anion continues to be a major goal, with this compound serving as a key component in this endeavor. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22BF B1587600 Dimesitylboron fluoride CAS No. 436-59-9

Properties

IUPAC Name

fluoro-bis(2,4,6-trimethylphenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BF/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWGERGANZMXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392743
Record name Dimesitylfluoroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436-59-9
Record name Dimesitylfluoroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimesitylboron fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Dimesitylboron Fluoride and Its Derivatives

General Approaches to the Synthesis of Dimesitylboron Fluoride (B91410)

The synthesis of dimesitylboron fluoride is foundational to its application in materials chemistry. While it is a commercially available reagent, understanding its preparation provides insight into the broader context of organoboron chemistry. nih.govscbt.com General methods typically involve the modification of existing triarylboranes or the substitution of other halides on a dimesitylboron core.

Reaction of Dimesitylboron Halides with Fluoride Sources

A common strategy for synthesizing organofluorides is through halide exchange reactions. In this approach, a dimesitylboron halide, such as dimesitylboron bromide or chloride, is treated with a suitable fluoride source. Alkali metal fluorides like potassium fluoride (KF) can be used, often in the presence of a phase-transfer catalyst to enhance reactivity. This method leverages the high stability of the resulting boron-fluorine bond. The reaction of boron trifluoride with aluminum bromide or chloride to yield boron bromide or chloride, respectively, illustrates the principles of such halide exchange processes in boron chemistry. sci-hub.se

Alternative Synthetic Pathways to this compound

An alternative and frequently employed pathway to this compound begins with trimesitylborane (B1594746). Trimesitylborane can be synthesized from the reaction of boron trichloride (B1173362) with mesitylmagnesium bromide. Subsequent reaction of trimesitylborane with a strong acid containing a fluoride, such as anhydrous hydrogen fluoride (HF), can lead to the cleavage of one mesityl group and the formation of this compound. This reaction capitalizes on the strength of the B-F bond as a thermodynamic driving force. Another potential route involves the reaction of dimesitylborane (B14672257) (Mes₂BH) with a suitable fluorinating agent. dtic.mil

Synthesis of Functionalized Dimesitylboron Compounds Utilizing this compound as a Precursor

This compound is a versatile electrophile that readily reacts with a range of carbon-based nucleophiles. This reactivity is the cornerstone of its utility in constructing complex triarylboranes and other organoboron compounds with tailored electronic and photophysical properties. The general synthetic strategy involves the generation of an organolithium or Grignard reagent, which then displaces the fluoride from the boron center.

Preparation of Aryl- and Alkenyl-Dimesitylboranes

The reaction between this compound and aryl- or alkenyllithium reagents is a primary method for creating carbon-boron bonds, forming a wide array of triarylborane derivatives. worktribe.comnih.gov This reaction is typically performed in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity. For instance, (4-bromophenyl)dimesitylborane (B3327778) can be synthesized by treating 1,4-dibromobenzene (B42075) with n-butyllithium (n-BuLi) at -78°C, followed by the addition of this compound. rsc.org This method has been extended to produce a variety of (p-R-phenyl)dimesitylboranes and (E)-[2-(p-R-phenyl)ethenyl]dimesitylboranes, which are valuable for applications in nonlinear optics. worktribe.comnih.govresearchgate.net

Table 1: Synthesis of Representative Aryl-Dimesitylboranes

Starting MaterialReagentProductSolventYieldReference
1,4-Dibromobenzene1. n-BuLi 2. This compound(4-bromophenyl)dimesitylboraneTHF73% rsc.org
3-Bromoiodobenzene1. n-BuLi 2. This compound(3-bromophenyl)dimesitylboraneTHF66% rsc.org
p-R-phenyllithiumThis compound(p-R-phenyl)dimesitylboranesEther/THFN/A worktribe.comnih.gov

Synthesis of o-Carborane-Substituted Triarylboranes

The unique electronic properties of carboranes can be integrated into triarylborane frameworks using this compound. The synthesis involves the initial generation of a lithiated carborane derivative, which is then quenched with this compound. mdpi.comresearchgate.net For example, reacting 1-bromo-4-(2-phenyl-o-carboran-1-yl)benzene with n-BuLi at low temperature, followed by the addition of this compound, yields the corresponding o-carborane-substituted triarylborane. researchgate.net This approach allows for the creation of highly Lewis acidic boranes with potential applications in anion sensing and catalysis. researchgate.netrsc.org

Table 2: Synthesis of o-Carborane-Substituted Dimesitylboranes

Starting MaterialReagentProductSolventReference
1-Bromo-4-(2-phenyl-o-carboran-1-yl)benzene1. n-BuLi 2. This compound[1-(Mes₂B)-4-(2-Ph-o-carboran-1-yl)benzene]Diethyl Ether researchgate.netrsc.org
1-Phenyl-1,2-dicarba-closo-dodecaborane1. n-BuLi 2. This compound1-(BMes₂)-2-Ph-1,2-C₂B₁₀H₁₀N/A researchgate.net
Lithiated Carborane DerivativesThis compound1-Ar₂B-2-R-1,2-C₂B₁₀H₁₀N/A mdpi.com

Synthesis of Dimesitylboron End-capped S,N-Heteroacenes

This compound is instrumental in the synthesis of donor-acceptor-donor (D-A-D) type molecules, where the dimesitylboryl group acts as a potent electron acceptor. Fused S,N-heteroacenes, which are electron-rich donor systems, can be functionalized with dimesitylboryl units at their periphery. oup.comoup.com The synthesis is achieved by the lithiation of the heteroacene core using a strong base like n-BuLi or t-BuLi, followed by the addition of this compound. oup.comacgpubs.org This methodology has been successfully applied to various S,N-heteroacene and selenophenothiophene backbones, leading to materials with interesting photophysical properties and high fluoride ion sensitivity. oup.comacgpubs.orgacs.org The reaction can be challenging, and in some cases, bis-substitution is difficult to achieve due to electrostatic interactions within the heteroacene core after the first substitution. acs.org

Table 3: Synthesis of Dimesitylboron-Functionalized Heteroacenes

Starting MaterialReagentProduct TypeSolventReference
Dithienothiophenepyrrole (DTP)1. n-BuLi 2. This compoundDimesitylboron End-capped DTP (DMB-DTP)THF oup.com
Benzothienothiophenepyrrole (BTTP)1. t-BuLi 2. This compoundDimesitylboron End-capped BTTP (DMB-BTTP)THF oup.com
2,5-Di(thiophen-2-yl)selenopheno[3,2-b]thiophene1. n-BuLi 2. This compoundDimesitylboron End-capped SelenophenothiopheneTHF acgpubs.org
1,4-Dihydro-tetraarylpyrrolo[3,2-b]pyrrole1. n-BuLi 2. This compoundN,C-Chelated Boron TAPPN/A acs.org

Formation of Dimesitylborylbenzaldehyde Derivatives

The synthesis of 2-(dimesitylboryl)benzaldehyde is a key step for creating a variety of subsequent derivatives, particularly imines. The primary route involves a multi-step process starting from a protected bromophenyl precursor.

A common strategy begins with the lithiation of 2-(2-bromophenyl)-dioxolane. researchgate.net This is followed by a reaction with this compound to introduce the dimesitylboryl group. The final step is the deprotection of the dioxolane group to yield 2-dimesitylboryl-benzaldehyde. researchgate.net This aldehyde serves as a versatile building block.

Once synthesized, 2-(dimesitylboryl)benzaldehyde readily undergoes condensation reactions with various primary amines to form N-substituted 2-borylbenzaldimines. nih.govacs.org This method has been successfully applied to produce a range of derivatives, including those with N-alkyl, N-benzyl, and N-aryl substituents. nih.govacs.org For instance, it reacts with aliphatic amines like n-butylamine and ethanolamine (B43304) to afford the corresponding imines, 2-(dimesitylboryl)benzylidenebutylamine and 2-(dimesitylboryl)benzylideneethanolamine, respectively. researchgate.net

Further functionalization is possible through deprotonation of the resulting imines, followed by a regioselective reaction with electrophiles. nih.gov The photophysical properties of these molecules can be tuned through these substitution reactions. nih.gov

Synthesis of Dimesitylborylbenzaldehyde and its Imine Derivatives
Starting MaterialKey ReagentsProductReference
2-(2-bromophenyl)-dioxolane1) n-BuLi 2) this compound (Mes₂BF) 3) HCl, THF, H₂O2-dimesitylboron-benzaldehyde researchgate.net
2-(dimesitylboryl)benzaldehyden-butylamine or ethanolamine2-(dimesitylboryl)benzylidenebutylamine or 2-(dimesitylboryl)benzylideneethanolamine researchgate.net
2-(dimesitylboryl)benzaldehydeVarious amines and diaminesN-alkyl, N-benzyl, and N-aryl 2-borylbenzaldimines nih.govacs.org

Synthetic Strategies for Boron-Bridged Naphthalene (B1677914) Derivatives

Boron-bridged naphthalene derivatives are a class of compounds with rigid structures, making them useful in molecular recognition and catalysis. acs.org Synthetic strategies to create these molecules often utilize this compound as a key reagent.

One prominent method involves the reaction of 1,8-dilithionaphthalene with one equivalent of this compound. acs.org This reaction leads to the formation of a rare anionic boron-bridged naphthalene, dimesityl(1,8-naphthalenediyl)borate, which can be isolated in high yields as a lithium salt. acs.org This anionic intermediate is valuable as it can undergo subsequent ring-opening reactions to produce unsymmetrically substituted 1,8-diborylnaphthalene compounds. acs.orgfigshare.com For example, this borate (B1201080) salt can react with electrophiles like diphenylantimony chloride (Ph₂SbCl) or diphenylbismuth chloride (Ph₂BiCl) to yield unprecedented peri-substituted boron/antimony and boron/bismuth naphthalene derivatives. researchgate.net

An alternative approach for constructing boron-doped polycyclic aromatic hydrocarbons (PAHs), including boron-bridged naphthalenes like 1-boraphenalenes, is through the nucleophilic diboration of alkynes. researchgate.netmdpi.com In this strategy, a bromo-naphthalene is converted into an aryllithium species, which then reacts with a diboron (B99234) reagent. mdpi.com This process involves the formation of a sp²-sp³ diboron intermediate, which undergoes intramolecular nucleophilic attack on a suitably positioned triple bond to construct the boracycle. mdpi.com

Synthetic Approaches to Boron-Bridged Naphthalene Derivatives
StrategyKey ReactantsIntermediate/Product TypeKey FeaturesReference
Peri-substitution1,8-dilithionaphthalene + this compoundAnionic boron-bridged naphthalene (dimesityl(1,8-naphthalenediyl)borate)Forms a stable, isolable intermediate that can be used for further functionalization. acs.orgfigshare.comresearchgate.net
Nucleophilic DiborationAlkynylnaphthalenes + Diboron reagentsBoron-doped PAHs (e.g., 1-boraphenalenes)Builds the boracycle through intramolecular C-B bond formation. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields in this compound Chemistry

The success of synthetic procedures involving this compound is highly dependent on the careful optimization of reaction conditions. Factors such as temperature, solvent, stoichiometry, and reaction time are critical for achieving high yields and product selectivity. The steric hindrance from the dimesityl groups enhances the compound's stability but also necessitates precise control over reaction parameters to ensure efficient transformations. scbt.com

Detailed studies provide insight into optimal conditions. For the synthesis of a donor–π–acceptor (D–π–A) type fluorophore, a lithiation reaction was conducted at -78 °C, followed by the addition of this compound. beilstein-journals.org The mixture was stirred at this low temperature for one hour before being allowed to warm to room temperature and react overnight, ultimately achieving a high yield of 85%. beilstein-journals.org Similarly, the synthesis of a dimesitylboron-substituted indolo[3,2-b]carbazole (B1211750) involved cooling the reaction mixture to -78 °C in anhydrous THF, adding butyllithium, and then, after a series of controlled temperature changes, adding this compound and allowing the reaction to proceed for 48 hours at room temperature. rsc.org

Research into the synthesis of benzodithiophene-based triarylboranes found that while monosubstituted products were obtained in moderate yields, symmetrically disubstituted compounds were formed in better yields. bohrium.com This suggests that stoichiometry and substrate reactivity play a significant role in the outcome.

Optimization is not always straightforward. In an attempt to convert this compound to dimesitylborane using various silanes, it was found that reactivity varied significantly. rsc.org For example, using triisopropylsilane (B1312306) as the reducing agent, the reaction reached a maximum conversion of approximately 65% after 14 hours, with longer reaction times providing no further improvement. rsc.org This indicates that for certain transformations, equilibrium or side reactions may limit the achievable yield under a given set of conditions.

Examples of Reaction Condition Optimization
Target Compound/ReactionKey ConditionsYield/ConversionObservationsReference
D–π–A-type fluorophore (DMB-TT-TPA)-78 °C to RT, THF solvent, overnight reaction85%Precise low-temperature control is crucial for high-yield synthesis. beilstein-journals.org
Dimesitylboron-substituted indolo[3,2-b]carbazole-78 °C to RT, THF solvent, 48-hour reactionNot specifiedComplex, multi-step temperature profile and long reaction time required. rsc.org
Benzodithiophene-based triarylboranesDeprotonation followed by addition of Mes₂BFModerate to GoodDisubstituted products were obtained in better yields than monosubstituted ones. bohrium.com
Reduction of Mes₂BF with TriisopropylsilaneRoom temperature, o-DFB solvent, trityl initiator~65% conversionReaction stalls after 14 hours, indicating a potential equilibrium or limitation. rsc.org

Reactivity and Reaction Mechanisms of Dimesitylboron Fluoride

Lewis Acidity of Dimesitylboron Fluoride (B91410) and its Derivatives.scbt.comnih.govresearchgate.net

Dimesitylboron fluoride, characterized by its boron atom bonded to two bulky mesityl groups and a fluorine atom, is a significant organoboron compound. chemimpex.comnih.gov The boron atom in this configuration possesses an empty p-orbital, rendering the molecule electron-deficient and a potent Lewis acid. researchgate.net This Lewis acidity is central to its reactivity, particularly its interactions with Lewis bases. The sterically demanding mesityl groups provide a congested environment around the boron center, which enhances the compound's stability and influences its selectivity in chemical reactions. scbt.comnih.gov

The electron-deficient nature of the boron atom in this compound drives its ability to coordinate with a variety of Lewis bases. researchgate.net These interactions involve the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom, forming a coordinate covalent bond. This coordination can lead to the formation of stable adducts and is a fundamental aspect of the compound's role in catalysis and organic synthesis. chemimpex.com For instance, this compound can activate carbonyl compounds by coordinating to the oxygen atom, thereby enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. The bulky mesityl groups play a crucial role in these interactions, often leading to high selectivity in reactions by sterically directing the approach of the reacting species. scbt.com

A particularly noteworthy aspect of the Lewis acidity of this compound and its derivatives is their strong affinity for fluoride ions. nih.govacs.orgnih.govresearchgate.net This high affinity forms the basis for their application as fluoride ion sensors. researchgate.netrsc.orgbohrium.com The binding of a fluoride ion to the boron center results in the formation of a stable tetra-coordinate fluoroborate species. researchgate.net This interaction is highly specific due to the small size of the fluoride ion, which can effectively access the sterically hindered boron center, a feat not easily accomplished by larger anions. nih.gov This selectivity is a key feature that allows for the development of chemosensors with a high degree of precision for fluoride detection. researchgate.net

The formation of the fluoride adduct with this compound derivatives is accompanied by distinct changes in their spectroscopic properties, which can be monitored by various techniques, including UV-visible and fluorescence spectroscopy. researchgate.netbohrium.comresearchgate.net Upon fluoride binding, the pπ-π* conjugation between the vacant p-orbital of the boron atom and the adjacent π-conjugated framework is disrupted. nih.gov This interruption leads to significant alterations in the electronic structure of the molecule, often resulting in a color change or a change in fluorescence intensity. researchgate.netresearchgate.net

For example, some dimesitylboron-containing compounds exhibit a "turn-on" fluorescence response upon binding with fluoride, where the fluorescence emission is enhanced. researchgate.net In other systems, a "turn-off" response is observed, characterized by the quenching of fluorescence. bohrium.com These changes in the optical properties provide a clear and often visible signal for the presence of fluoride ions. nsf.govcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing fluoride adduct formation. In ¹⁹F NMR spectra, the coordination of fluoride to the boron atom gives rise to a new signal at a characteristic chemical shift, providing direct evidence of the binding event. nih.govnsf.gov Similarly, changes in the chemical shifts in ¹¹B NMR spectra, from a region typical for tri-coordinate boron to one characteristic of tetra-coordinate boron, confirm the formation of the fluoroborate adduct. nsf.govacs.org

Table 1: Spectroscopic Changes Upon Fluoride Adduct Formation

Spectroscopic TechniqueObserved ChangeReference
UV-Visible SpectroscopyRed or blue shift in absorption maxima, appearance or disappearance of characteristic bands. researchgate.net researchgate.net
Fluorescence SpectroscopyEnhancement ("turn-on") or quenching ("turn-off") of fluorescence emission. researchgate.netbohrium.com researchgate.netbohrium.com
¹⁹F NMR SpectroscopyAppearance of a new signal corresponding to the boron-bound fluoride. nih.govnsf.gov nih.govnsf.gov
¹¹B NMR SpectroscopyShift from trigonal to tetrahedral boron signal. nsf.govacs.org nsf.govacs.org

The strength of the interaction between this compound derivatives and fluoride ions can be quantified by determining the fluoride binding constant (K). These constants are typically measured through titration experiments, where the changes in spectroscopic signals (e.g., absorbance or fluorescence intensity) are monitored as a function of the fluoride ion concentration. researchgate.net

In aprotic organic solvents, triarylboranes, including this compound derivatives, exhibit high fluorophilicity, with binding constants often in the range of 10⁵ to 10⁶ M⁻¹. researchgate.net However, in protic media, the binding constants can be lower due to the high hydration energy of the fluoride anion. researchgate.netacs.org To enhance the binding affinity in aqueous environments, researchers have developed cationic boranes containing positively charged moieties like phosphonium (B103445) or ammonium (B1175870) groups. acs.orgnsf.govacs.org These cationic centers can provide favorable coulombic attractions, leading to significantly higher fluoride binding constants, even in water-containing solutions. acs.org For instance, certain phosphonium boranes have demonstrated binding constants high enough to detect fluoride ions at levels below the maximum contaminant level set by the Environmental Protection Agency (EPA). acs.org

Table 2: Fluoride Binding Constants of Selected Boron Compounds

Compound TypeSolventBinding Constant (K)Reference
TriarylboranesAprotic Organic Solvents10⁵ - 10⁶ M⁻¹ researchgate.net
Phosphonium Borane (B79455) scbt.comH₂O/MeOH (9:1)840 M⁻¹ acs.org
Phosphonium Borane researchgate.netH₂O/MeOH (9:1)2500 M⁻¹ acs.org
Phosphonium Borane nsf.govH₂O/MeOH (9:1)4000 M⁻¹ acs.org
Phosphonium Borane chemimpex.comH₂O/MeOH (9:1)10500 M⁻¹ acs.org
Acridinium Borane researchgate.netBF₄CH₂Cl₂> 10⁷ M⁻¹ nsf.gov

The binding of a fluoride ion to a Lewis acidic boron center is a thermodynamically favorable process, driven by the formation of a strong boron-fluoride bond. nih.gov The thermodynamics of this interaction can be influenced by several factors, including the electronic properties of the substituents on the boron atom and the nature of the solvent.

Theoretical calculations and experimental studies have shown that the fluoride ion affinity (FIA) of a borane is a good measure of its Lewis acidity. nih.gov Increasing the electron-withdrawing nature of the groups attached to the boron atom enhances its Lewis acidity and, consequently, its fluoride affinity. acs.org The solvent also plays a critical role; the high hydration energy of fluoride in water presents a significant thermodynamic barrier to binding. acs.orgnih.gov However, as mentioned previously, the incorporation of cationic groups can help to overcome this barrier. acs.org

The steric environment around the boron atom, largely dictated by the bulky mesityl groups, has a profound effect on the fluoride affinity of this compound and its derivatives. scbt.combohrium.com While these bulky groups protect the electron-deficient boron center from attack by larger nucleophiles, they are specifically designed to allow access for small anions like fluoride and cyanide. researchgate.netnih.gov This steric hindrance is a key factor contributing to the high selectivity of these compounds for fluoride ions. rsc.org

Modifications to the steric bulk of the substituents on the boron atom can be used to fine-tune the fluoride affinity. For example, increasing the steric hindrance may slightly decrease the binding constant but can also enhance the selectivity for fluoride over other, larger anions. Conversely, reducing the steric bulk might increase the binding affinity but potentially at the cost of reduced selectivity. The interplay between steric and electronic effects is crucial in the design of effective and selective fluoride sensors based on this compound scaffolds. acs.org

Competitive Binding with Other Anions (e.g., Cyanide)

The structure of this compound features a boron atom that is sterically shielded by two bulky mesityl groups. This steric hindrance plays a crucial role in its binding selectivity, allowing only small anions to approach and bind to the electron-deficient boron center. rsc.org Consequently, this compound and related dimesitylboryl compounds exhibit a high affinity for small anions, most notably fluoride (F⁻) and cyanide (CN⁻). rsc.orgrsc.org

The binding of these anions disrupts the pπ–pπ* conjugation between the vacant p-orbital of the boron atom and the adjacent π-conjugated system, leading to significant changes in the electronic structure and photophysical properties of the molecule. rsc.orgsci-hub.se This property is the basis for the application of many dimesitylboron-containing compounds as fluorescent sensors for fluoride and cyanide. sci-hub.semdpi.comnih.gov

The table below summarizes reported anion binding constants for various dimesitylboryl compounds, illustrating the competitive nature of fluoride and cyanide binding.

CompoundAnionBinding Constant (K) / M⁻¹Solvent/ConditionsReference
1-(dimesitylboryl)anthraceneCyanide3 × 10⁷THF rsc.org
Cationic Acridinium BoraneFluoride> 10⁷CH₂Cl₂ nsf.gov
Ruthenium(II) Dimesitylborylphenylpyridinato ComplexFluoride1.1(±0.1) × 10⁴9/1 CHCl₃/DMF acs.org
Ruthenium(II) Dimesitylborylphenylpyridinato ComplexCyanide3.0(±1.0) × 10⁶9/1 CHCl₃/DMF acs.org
Ferrocenyl-dimesitylborane (FcBMes₂)Cyanide1.9(±0.5) × 10⁵Not Specified researchgate.net

Role in Carbon-Boron Bond Formation

This compound serves as a versatile and effective reagent in organic synthesis for the formation of carbon-boron (C-B) bonds. chemimpex.com It functions as an electrophilic source of the dimesitylboryl (Mes₂B) group, which can be introduced into various organic molecules. sci-hub.sechemimpex.com Its unique structure allows for selective reactions, making it a valuable tool for synthesizing complex organic molecules. chemimpex.com

A common and efficient method for C-B bond formation using this reagent involves its reaction with a carbon-based nucleophile. sci-hub.seresearchgate.net This is typically achieved by first generating an organolithium or Grignard reagent from a suitable organic precursor through deprotonation with a strong base like n-butyllithium or reaction with magnesium. The resulting highly reactive nucleophile then readily attacks the electrophilic boron atom of this compound, displacing the fluoride ion and forming a new, stable carbon-boron bond. sci-hub.senih.gov

For example, the synthesis of novel fluorescent chemosensors and materials for organic light-emitting diodes (OLEDs) often employs this strategy. sci-hub.senih.govresearchgate.net In a typical procedure, a precursor molecule is dissolved in an anhydrous solvent such as THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. sci-hub.senih.gov An organolithium reagent is then added to generate the nucleophile, followed by the dropwise addition of a solution of this compound. sci-hub.se The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction before being quenched with water. sci-hub.se This methodology provides a direct and high-yielding route to functionalized triarylboranes. nih.govresearchgate.net

This compound in Cross-Coupling Reactions

This compound is a key reagent in the synthesis of organoboron compounds that are subsequently used in powerful carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. chemimpex.comscbt.com While not typically a direct participant in the catalytic cycle itself, its role is foundational in preparing one of the key coupling partners. chemimpex.com

The process begins with the formation of a carbon-boron bond using this compound, as detailed in the previous section. The resulting dimesitylboryl-functionalized molecule can then be transformed into a more reactive boronic acid or boronic ester derivative. These derivatives are stable, generally low in toxicity, and possess the right reactivity to participate in the transmetalation step of the Suzuki-Miyaura cross-coupling catalytic cycle.

The ability to facilitate the synthesis of these essential cross-coupling precursors makes this compound an important tool for chemists, streamlining the development of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials for optoelectronics. chemimpex.comscbt.com

Ring-Opening Reactions Mediated by this compound

This compound plays a mediating role in certain ring-opening reactions, where it is used as a key reagent to synthesize strained or reactive cyclic systems that subsequently undergo ring cleavage. acs.orgrsc.org

A notable example involves the reaction of this compound with 1,8-dilithionaphthalene. acs.org This reaction produces a rare boron-bridged naphthalene (B1677914) derivative. The bridging by the boron atom introduces significant strain into the polycyclic aromatic system. This strained intermediate is susceptible to subsequent ring-opening reactions, which can be used to generate unsymmetrically substituted 1,8-diborylnaphthalene species. acs.org

Furthermore, this compound is utilized in the synthesis of advanced pre-catalysts for ring-opening metathesis polymerization (ROMP). rsc.org In one such synthesis, it is used as the electrophilic boron source to construct a specific ligand framework attached to a zirconium or hafnium metal center. rsc.org The resulting metal complexes, upon activation, become highly effective catalysts for the ROMP of cyclic olefins like norbornene, demonstrating an indirect but critical role of this compound in facilitating ring-opening polymerization processes. rsc.org

Computational and Theoretical Investigations of Dimesitylboron Fluoride Systems

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of dimesitylboron-containing systems. bohrium.comacs.org These calculations are crucial for understanding their behavior in various applications, from sensors to organic electronics. bohrium.com DFT methods, such as those using the B3LYP functional, have been utilized to calculate geometries, electronic parameters, and frontier molecular orbital energies. acs.orgresearchgate.net

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of these compounds. The energy of the LUMO is significantly influenced by the presence of the electron-deficient dimesitylboryl group, which lowers its energy level, making these systems effective electron acceptors. bohrium.comwikipedia.org

In many donor-acceptor systems incorporating a dimesitylboron unit, the HOMO and LUMO are spatially separated. nih.gov For instance, in systems with a donor moiety, the HOMO is often located on the donor part, while the LUMO is centered on the boryl acceptor and the associated π-conjugated framework. nih.gov In some cases, the mesityl rings themselves can act as donors, with the phenylene and boron atom appearing as the acceptor. researchgate.net This spatial separation is a key characteristic of intramolecular charge transfer compounds. nih.gov The energy gap between the HOMO and LUMO is a critical parameter; for example, C,C-chelate dimesitylboron compounds are reported to have large HOMO-LUMO energy gaps, exceeding 3.60 eV. researchgate.net Upon binding with a fluoride (B91410) ion, the electronic structure is significantly altered, which in turn modifies the HOMO and LUMO levels and their energy gap. acs.orgusp.br

Calculated HOMO/LUMO Energies and Gaps for Dimesitylboron-Containing Systems
Compound SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Linear benzodithiophene with two dimesitylboron unitsN/A-2.84N/A bohrium.com
BSeT1 (Selenophenothiophene derivative)N/AN/A2.06 (electrochemical) wikipedia.org
BSeT2 (Selenophenothiophene derivative)N/AN/A2.45 (electrochemical) wikipedia.org
DDBICZ (Indolo[3,2-b]carbazole derivative)-5.20-1.973.23 researchgate.net
Cationic borane (B79455) nih.gov+N/AN/A3.29 nsf.gov
Fluoroborate species 2-FN/AN/A3.01 nsf.gov

Systems containing the dimesitylboron group often exhibit significant intramolecular charge transfer (ICT) characteristics, particularly when paired with an electron-donating group. wikipedia.orgscispace.com This ICT is evident in their photophysical properties, where the fluorescence maxima can show large bathochromic (red) shifts in polar solvents, indicating a large dipole moment in the excited state. scispace.comrsc.org Computational studies using time-dependent DFT (TD-DFT) have been instrumental in elucidating these charge transfer phenomena. nsf.gov

The introduction of dimesitylboron groups can fundamentally alter the nature of electronic transitions, changing them from a localized π→π* transition to a charge-transfer state. nih.govnih.gov This ICT is often directed from a donor part of the molecule to the dimesitylboron-containing acceptor fragment. wikipedia.org Upon fluoride binding to the boron center, the electronic properties are modulated, and the nature of the charge transfer can be switched. acs.orgnih.gov For example, in certain systems, fluoride binding redirects the ICT from a conjugated acceptor fragment to a different part of the molecule, such as a triazine unit. acs.orgunibo.it This modulation of ICT by fluoride is the basis for the function of many dimesitylboron-based fluorescent sensors. nsf.gov

Theoretical Analysis of Fluoride Adducts

The strong Lewis acidity of the boron center in dimesitylboron fluoride makes it a prime target for nucleophiles, especially small anions like fluoride. Theoretical analysis is key to understanding the structural and energetic consequences of this interaction.

The coordination of a fluoride anion induces a significant change in the geometry of the boron center. usp.br Computationally and experimentally, it has been shown that the boron atom transitions from a trigonal-planar geometry in the neutral compound to a tetrahedral geometry in the fluoride adduct. usp.br This geometric change disrupts the pπ–π* conjugation between the vacant p-orbital of the boron and the adjacent π-system. nih.gov X-ray diffraction studies of fluoride adducts have also revealed twisted conformations between different parts of the molecule, a feature that can be further analyzed by theoretical modeling. acs.org In systems where non-covalent interactions are important, such as the N···B contact in certain ortho-donor appended triarylboranes, theoretical calculations show an increase in this contact distance upon moving to a dimesitylboron system. nih.gov In sterically hindered systems like 1,8-bis(boryl)naphthalenes, fluoride binding leads to a more relaxed structure, with the B-B distance decreasing significantly from 3.279(4) Å to 2.922(7) Å in the fluoride-bridged complex. acs.org

The interaction between dimesitylboron compounds and fluoride is energetically favorable. A key metric for quantifying Lewis acidity is the calculated fluoride ion affinity (FIA), which is the enthalpy change for the binding of a gaseous fluoride ion to a Lewis acid. scispace.com Calculations have shown that C-dimesitylboryl-o-carboranes exhibit high FIA values of 556 kJ/mol and 533 kJ/mol. researchgate.netlatrobe.edu.au The high fluoride affinity in some systems is not only due to the formation of the strong B-F bond but is also driven by the relief of steric repulsion that occurs upon fluoride binding. acs.org

The binding of fluoride significantly alters the energetic landscape of the molecule's electronic states. nih.gov DFT computations on certain cationic boranes show that the energy gap involved in the principal electronic transition decreases upon formation of the fluoroborate adduct. nsf.gov For example, the calculated energy gap for one such system decreased from 3.29 eV in the cationic borane to 3.01 eV in the corresponding fluoride adduct. nsf.gov This change in the energetic landscape is directly responsible for the observable spectroscopic changes, such as color shifts, used in fluoride sensing. nsf.gov

Molecular Hyperpolarizabilities and Nonlinear Optical Properties

Donor-acceptor molecules containing dimesitylboron units are of significant interest for applications in nonlinear optics (NLO) due to their potential for large molecular hyperpolarizabilities. nih.govworktribe.com These properties arise from the efficient intramolecular charge transfer within the molecule.

The first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are key NLO parameters that have been investigated for dimesitylboron systems both experimentally, using techniques like Electric-Field-Induced Second-Harmonic generation (EFISH) and Third-Harmonic Generation (THG), and theoretically. nih.govworktribe.com Computational methods, ranging from the semi-empirical AM1 (Austin Model 1) to more robust DFT approaches, have been employed to calculate these properties. researchgate.netnih.govworktribe.com AM1 calculations have shown reasonable agreement with experimental bond lengths and hyperpolarizabilities for a range of (p-R-phenyl)dimesitylboranes. nih.govworktribe.com

Theoretical studies show a strong correlation between the strength of the donor substituent and the magnitude of the first-order hyperpolarizability, with the strongest donors leading to the largest β values. nih.govworktribe.com Calculations can be helpful in designing derivatives with enhanced NLO properties by strategic placement of electron-donating or withdrawing groups. researchgate.net For example, theoretical studies on aryldimesitylborane derivatives indicated that a secondary amine derivative could have a hyperpolarizability 40 times higher than the unsubstituted phenyl parent compound. researchgate.net These computational investigations are vital for understanding structure-property relationships and guiding the synthesis of new, highly efficient NLO materials. mdpi.com

Example DFT-Calculated NLO Properties for Related Benzaldehyde Compounds
CompoundDipole Moment (μ) (Debye)First-Order Hyperpolarizability (βtot) (x 10-30 cm5/esu)Reference
o-Cl benzaldehyde3.1243155.86
m-Cl benzaldehyde1.8918240.86
p-Cl benzaldehyde2.1276820.22

Computational Studies on B-F Bond Dissociation Enthalpies

Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules, such as the strength of their chemical bonds. For fluoroborane-type molecules (R¹R²B-F), including this compound, understanding the B-F bond dissociation enthalpy (BDE) is crucial for predicting their reactivity and stability. mdpi.comnih.gov Theoretical studies, particularly those employing high-level ab initio methods, have offered significant insights into how substituents govern the strength of the B-F bond towards homolytic cleavage in the gas phase. mdpi.comnih.govresearchgate.net

A comprehensive computational study systematically explored the B-F bond dissociation enthalpies for thirty distinct fluoroborane-type molecules. mdpi.comnih.gov This research utilized the high-level W1w thermochemical protocol at the CCSD(T)/CBS level of theory to ensure high accuracy. mdpi.comnih.govresearchgate.net The findings from this study revealed that B-F bonds in these compounds are exceptionally strong. mdpi.comnih.gov

The calculated BDEs, however, exhibit a wide variation, spanning a range of 183.3 kJ mol⁻¹. mdpi.comnih.govresearchgate.net This significant range underscores the profound influence of the electronic nature of the substituents attached to the boron atom. The study identified that substitution with two –BH₂ groups, as in (H₂B)₂B-F, results in the weakest B-F bond among the molecules studied, with a BDE of 545.9 kJ mol⁻¹. mdpi.comnih.gov Conversely, the strongest B-F bond was found in HBF₂, with a BDE of 729.2 kJ mol⁻¹. mdpi.comnih.govresearchgate.net For comparison, the BDE for BF₃ was calculated to be 719.5 kJ mol⁻¹. mdpi.com

These variations in bond strength are rationalized by analyzing the molecule stabilization enthalpies (MSEs) and radical stabilization enthalpies (RSEs). mdpi.comnih.govresearchgate.net For instance, the high BDE of HBF₂ compared to the prototypical H₂BF (BDE = 713.5 kJ mol⁻¹) is attributed to a stabilizing effect induced by the second fluorine atom in the parent molecule that is greater than the stabilization it confers on the resulting radical. mdpi.com

The research also highlighted the impact of substituents on the B-F bond length. The longest B-F bond was observed in (H₂N)(H₂B)BF, while the shortest were found in (F₃C)BHF and (NC)₂BF. mdpi.com Such structural changes are directly linked to the electronic effects of the substituents, which in turn modulate the bond dissociation enthalpy.

Given the polar nature of the B-F bond, these systems present a challenging case for more cost-effective Density Functional Theory (DFT) methods. nih.govresearchgate.net The comprehensive study also benchmarked a wide array of DFT functionals against the highly accurate CCSD(T)/CBS results. nih.govresearchgate.net It was found that only a select few functionals could predict the B-F BDEs with a mean absolute deviation below the threshold of chemical accuracy (4.2 kJ mol⁻¹). nih.govresearchgate.net The best-performing functionals were identified as DSD-PBEB95, BMK, DSD-BLYP, and ωB97M-V. nih.govresearchgate.net

Table 1: Calculated B-F Bond Dissociation Enthalpies (BDEs) for Selected Fluoroboranes BDEs calculated at the CCSD(T)/CBS level using the W1w thermochemical protocol at 298 K. mdpi.comnih.gov

Compound FormulaCompound NameB-F BDE (kJ mol⁻¹)
(H₂B)₂B-FBis(boranyl)fluoroborane545.9
H₂B-FFluoroborane713.5
BF₃Boron trifluoride719.5
HBF₂Difluoroborane729.2

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of dimesitylboron fluoride (B91410), offering atom-specific information about the hydrogen, carbon, boron, and fluorine nuclei within the molecule.

Proton NMR (¹H NMR) spectroscopy is used to identify the various proton environments within the dimesityl groups. The spectrum of a dimesitylboron-containing compound typically displays distinct signals corresponding to the methyl protons and the aromatic protons of the two mesityl rings.

In a representative derivative, the following characteristic chemical shifts (δ) are observed in deuterated chloroform (B151607) (CDCl₃):

Aromatic Protons (Mes-CH): A singlet appearing around δ 6.76 ppm.

Para-Methyl Protons (p-CH₃): A singlet observed at approximately δ 2.28 ppm.

Ortho-Methyl Protons (o-CH₃): A singlet found at approximately δ 1.80 ppm. rsc.org

The integration of these signals confirms the ratio of aromatic to methyl protons, consistent with the dimesityl structure. Upon the addition of fluoride, changes in the chemical shifts of these protons can occur, indicating the formation of the dimesitylboron fluoride adduct. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for a Dimesitylboron Moiety

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Aromatic (Mes-CH) ~6.76 Singlet
Para-Methyl (-CH₃) ~2.28 Singlet
Ortho-Methyl (-CH₃) ~1.80 Singlet

Data is illustrative for a dimesitylboron derivative in CDCl₃. rsc.org

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon skeleton of the molecule. The spectrum reveals distinct signals for the methyl carbons and the various aromatic carbons of the mesityl groups.

For a typical dimesitylboron derivative in CDCl₃, the key resonances include:

Methyl Carbons (Mes-CH₃): Signals are typically found at δ 21.2 ppm and δ 23.3 ppm. rsc.org

Aromatic Carbons (Mes-C): A series of signals appear in the aromatic region (δ 128-142 ppm), corresponding to the different carbon environments within the mesityl rings, including the ipso-carbon attached to the boron atom. rsc.orgresearchgate.net

The precise chemical shifts can be influenced by the substituent attached to the boron atom and the solvent used.

Table 2: Typical ¹³C NMR Chemical Shifts for a Dimesitylboron Moiety

Carbon Environment Chemical Shift (δ, ppm)
Methyl Carbons ~21.2, ~23.3
Aromatic Carbons ~128-142

Data is illustrative for a dimesitylboron derivative in CDCl₃. rsc.org

Boron-11 NMR (¹¹B NMR) is particularly diagnostic for determining the coordination number and electronic environment of the boron atom. Dimesitylboron compounds exhibit a significant change in their ¹¹B chemical shift upon fluoride binding.

Three-Coordinate Boron: In dimesitylborane (B14672257) derivatives where the boron is trigonal planar (three-coordinate), a broad signal is observed in the downfield region, typically around δ +74.4 ppm (relative to BF₃·Et₂O). rsc.org

Four-Coordinate Boron: When this compound forms, the coordination at the boron center changes to tetrahedral (four-coordinate). This results in a dramatic upfield shift in the ¹¹B NMR spectrum, with a new, sharper signal appearing around δ +5.0 ppm. rsc.org

This substantial upfield shift is a definitive indicator of the formation of the B-F bond and the change from a neutral borane (B79455) to an anionic borate (B1201080) species.

Table 3: ¹¹B NMR Chemical Shifts and Boron Coordination State

Boron Species Coordination Chemical Shift (δ, ppm)
Dimesitylborane Derivative 3 (Trigonal Planar) ~+74.4
This compound Adduct 4 (Tetrahedral) ~+5.0

Data is illustrative for dimesitylboron derivatives. rsc.org

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to directly observe the fluorine atom. wikipedia.org In this compound, the ¹⁹F nucleus gives a characteristic signal whose chemical shift confirms its attachment to the boron center.

For the fluoride adduct of a dimesitylboron compound, a ¹⁹F NMR signal is observed at approximately δ -177.33 ppm (relative to CFCl₃). rsc.org The ¹⁹F nucleus couples to the two naturally occurring boron isotopes, ¹¹B (80% abundance, spin I = 3/2) and ¹⁰B (20% abundance, spin I = 3). This can result in the appearance of a 1:1:1:1 quartet from coupling to ¹¹B and a broader, less-resolved septet from coupling to ¹⁰B, although these fine structures may not always be resolved due to quadrupolar relaxation effects of the boron nuclei. blogspot.commcmaster.ca

UV/Vis Absorption and Fluorescence Spectroscopy

UV/Vis absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. In compounds containing a dimesitylboron group, these transitions are often characterized by significant charge transfer character, which is highly sensitive to the molecular environment.

The dimesitylboron moiety is a potent electron acceptor. When incorporated into a π-conjugated system with an electron-donating group, it can give rise to molecules that exhibit strong intramolecular charge transfer (ICT) transitions upon photoexcitation. nih.gov These transitions are responsible for the intense color of many organoboron dyes. nih.govrsc.org

This ICT character leads to a significant change in the molecule's dipole moment between the ground and excited states. rsc.org As a result, the energy of the electronic transition (and thus the color) becomes highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. nih.govsapub.orgnih.gov In many dimesitylboron-containing push-pull systems, increasing solvent polarity stabilizes the more polar charge-transfer excited state, leading to a bathochromic (red) shift in the fluorescence emission spectrum. nih.govrsc.org

The addition of fluoride to these systems disrupts the electron-accepting ability of the boron center by changing its coordination from trigonal planar to tetrahedral. This significantly alters the energy of the charge transfer transition, often causing a dramatic color change (a hypsochromic or blue shift), which is the basis for their use as fluoride sensors. nih.govrsc.orgrsc.org

Table 4: Summary of Spectroscopic Properties

Technique Information Provided
¹H NMR Proton environments of mesityl groups. rsc.org
¹³C NMR Carbon framework of the molecule. rsc.org
¹¹B NMR Coordination state of the boron atom (3 vs. 4). rsc.org
¹⁹F NMR Direct detection of the B-F bond. rsc.org

| UV/Vis & Fluorescence | Electronic transitions, charge transfer character, and solvatochromism. nih.govrsc.org |

Photoluminescence Quantum Yields

The photoluminescence quantum yield (PLQY) is a critical parameter for assessing the efficiency of light emission from a molecule. For materials incorporating the dimesitylboron moiety, PLQY values can be quite high, which is essential for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs).

Compounds featuring a dimesitylboron group often exhibit strong luminescence. For instance, a rigid diboron-embedded multiple-resonance thermally activated delayed fluorescence (MR-TADF) emitter achieved a high photoluminescence quantum yield of 67%. nih.gov Another series of tetracoordinated organoboron molecules, designed with a donor-acceptor-BF2 framework, demonstrated exceptionally high PLQY values of up to 99%. researchgate.net Similarly, a deep-blue MR-TADF emitter, DMBNO, which integrates a double-boron-embedded skeleton with peripheral steric hindrance groups, also achieves a high PLQY. rsc.org The efficiency of these materials underscores the significant role the boron center plays in facilitating strong light emission. The rigid structures of these molecules help to reduce non-radiative decay pathways, which in turn enhances the PLQY. nih.gov

Table 1: Photoluminescence Quantum Yields of Select Boron-Containing Compounds

Compound Type PLQY (%) Emission Color Reference
Diboron-embedded MR-TADF Emitter 67 Blue-Green nih.gov
Donor-acceptor-BF2 TADF Materials up to 99 Blue researchgate.net
DMBNO MR-TADF Emitter High Deep-Blue rsc.org

Fluorescence Titration Experiments for Anion Sensing

The Lewis acidic nature of the boron atom in dimesitylboron-containing compounds makes them excellent candidates for fluorescent anion sensors, particularly for fluoride ions (F⁻). Fluorescence titration is a common method used to study the binding affinity and selectivity of these sensors.

Upon the addition of anions, particularly fluoride, to a solution of a dimesitylboron-functionalized compound, significant changes in the fluorescence spectrum are often observed. unica.it These changes can manifest as either fluorescence quenching (decrease in intensity) or enhancement ("turn-on" response), and may also involve a shift in the emission wavelength. unica.itnih.gov For example, the interaction of certain triarylborane derivatives with fluoride anions can disrupt the intramolecular charge transfer (ICT) process, leading to a blue-shift in the emission spectrum or a "turn-on" fluorescence response. unica.it

The binding interaction is typically a result of the fluoride anion coordinating to the boron center. unica.it This interaction can be quantified by determining the binding constant (Kₛ) from the fluorescence titration data. nih.gov In one study, a propeller-shaped molecule with three dimesitylboryl groups was shown to bind fluoride in three distinct steps, with binding constants determined as Kₐ₁ = 4 x 10⁷ M⁻¹, Kₐ₂ = 2.5 x 10⁶ M⁻¹, and Kₐ₃ = 3.2 x 10⁴ M⁻¹ in dichloromethane. uni-goettingen.de This stepwise binding progressively blocks the nitrogen-to-boron charge transfer pathways, leading to a red-shift and eventual quenching of the initial blue emission. uni-goettingen.de The high selectivity for fluoride over other anions like Cl⁻, Br⁻, I⁻, and ClO₄⁻ is a key feature of these sensors. unica.itrsc.org

Table 2: Examples of Anion Sensing via Fluorescence Titration

Sensor Type Analyte Observed Effect Binding Constant (Kₛ) Reference
Pyrenylboronic Acid Derivative Fluoride Fluorescence quenching or enhancement Not specified nih.gov
Triarylborane (carbazole donor) Fluoride Ratiometric changes Not specified unica.it
Triarylborane (diphenylamine donor) Fluoride "Turn-on" fluorescence Not specified unica.it
Triphenylamine with 3 Dimesitylboryl Groups Fluoride Stepwise quenching and red-shift Kₐ₁ = 4 x 10⁷ M⁻¹, Kₐ₂ = 2.5 x 10⁶ M⁻¹, Kₐ₃ = 3.2 x 10⁴ M⁻¹ uni-goettingen.de

Thermally Activated Delayed Fluorescence (TADF) Properties

Compounds incorporating the dimesitylboron moiety are frequently designed as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.orgnih.gov This property is crucial for achieving high efficiency in third-generation OLEDs, as it allows for the harvesting of both singlet and triplet excitons for light emission. nih.gov

The key characteristic of TADF materials is a very small energy gap (ΔEₛₜ) between the lowest singlet (S₁) and triplet (T₁) excited states. nih.govrsc.org This small gap enables efficient reverse intersystem crossing (RISC), where excitons in the non-emissive triplet state can be converted back to the emissive singlet state through thermal energy. rsc.orgnih.gov In many such molecules, the dimesitylboron group acts as the electron acceptor, while another part of the molecule serves as the electron donor. rsc.org This spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor is a common design strategy to minimize ΔEₛₜ. nih.govrsc.org

For example, theoretical studies on blue-emitting methoxy-carbazole substituted dimesitylboron compounds showed a ΔEₛₜ of less than 0.13 eV, which promotes the RISC process. rsc.org The RISC rates (kᵣᵢₛ꜀) can be very high (e.g., ~10⁵ s⁻¹), far exceeding the rate of phosphorescence, ensuring that the triplet excitons are efficiently channeled back into the fluorescence process. rsc.org This process is temperature-dependent and is suppressed at low temperatures. rsc.org A rigid diboron-embedded MR-TADF emitter was developed with a minimized ΔEₛₜ of 0.2 eV, leading to high-performance OLEDs. nih.gov

Electrochemical Studies: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. For materials containing the this compound moiety, CV provides critical insights into their electronic structure, such as the energy levels of the HOMO and LUMO, and their suitability for use in electronic devices.

Redox Potentials and Electron Transfer Mechanisms

Cyclic voltammetry experiments reveal the oxidation and reduction potentials of a molecule, which correspond to the removal and addition of electrons, respectively. These potentials are directly related to the HOMO and LUMO energy levels. In boron subhalide cluster dianions, for instance, CV studies have shown that they can be electrochemically oxidized in two distinct steps. nih.govresearchgate.net The first step is typically a chemically reversible, one-electron transfer that yields a radical anion. nih.gov The second electron-transfer step can be slower and may lead to a neutral species. nih.gov The shape and characteristics of the voltammograms can indicate whether the electron transfer is diffusion-controlled and if there are any coupled chemical reactions. nih.gov Computer simulations of the cyclic voltammograms can be used to determine quantitative values for formal potentials and electron transfer rate constants. nih.gov

Charge Injection and Transport Abilities

The redox potentials determined from cyclic voltammetry are crucial for evaluating the charge injection and transport capabilities of a material, which are vital for its performance in devices like OLEDs. The reduction potential relates to the ease of electron injection from the cathode, while the oxidation potential relates to the ease of hole injection from the anode. By matching the LUMO and HOMO levels of the material with the work functions of the electrodes and adjacent layers, efficient charge injection can be achieved. The dimesitylboron group, being an electron-accepting moiety, helps to lower the LUMO level, facilitating electron injection and transport. The stability of the compound upon repeated redox cycles, which can also be assessed by CV, is indicative of its operational stability in an electronic device.

Single-Crystal X-ray Diffraction Analysis

Crystals suitable for X-ray diffraction are typically grown from solution, for example, by the vapor diffusion of a non-solvent like n-hexane into a toluene (B28343) solution of the compound. rsc.org The analysis of a dimesitylboron-containing compound can reveal a twisted conformation between different parts of the molecule, such as between a carbazole (B46965) donor and a phenylene ring. researchgate.net This molecular geometry has a direct impact on the electronic coupling and the intramolecular charge transfer characteristics.

The data obtained from X-ray diffraction includes the crystal system, space group, and unit cell dimensions. This structural information is fundamental to understanding structure-property relationships and for the rational design of new materials with tailored functionalities.

Table 3: General Parameters from Single-Crystal X-ray Diffraction

Parameter Description Importance
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. Provides fundamental information about the crystal's internal structure.
Space Group The space group defines the symmetry operations that can be applied to the unit cell. Determines the arrangement of molecules within the crystal lattice.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). Defines the size and shape of the repeating unit of the crystal.
Bond Lengths The distances between the nuclei of two bonded atoms. Confirms the connectivity and nature of chemical bonds (e.g., single, double).
Bond Angles The angles formed between three connected atoms. Defines the molecular geometry and steric hindrance within the molecule.

Boron Coordination Geometry

In its free state, the boron atom in this compound exhibits a trigonal planar geometry, which is characteristic of three-coordinate boranes. This arrangement involves the boron atom being bonded to two bulky mesityl (2,4,6-trimethylphenyl) groups and one fluorine atom. The formation of adducts with Lewis bases, such as pyridine (B92270) or a fluoride ion, induces a significant change in the coordination environment of the boron center. Upon adduct formation, the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This geometric shift is a direct consequence of the formation of a dative bond between the Lewis basic donor and the electron-deficient boron atom, resulting in a four-coordinate species.

Bond Lengths and Angles in this compound and Adducts

Detailed structural parameters for this compound and its adducts have been determined through single-crystal X-ray crystallography. While the crystal structure of the parent this compound has been reported, specific bond lengths and angles are most clearly detailed in studies of its adducts. A key example is the pyridine adduct of this compound, Mes₂BF·NC₅H₅.

In the pyridine adduct, the boron atom is tetrahedrally coordinated. The B-F bond length is approximately 1.41 Å, which is longer than the typical B-F bond in trigonal planar boranes, reflecting the change in hybridization and coordination number. The B-N bond length is approximately 1.63 Å. The B-C bonds to the mesityl rings are around 1.62 and 1.63 Å. The bond angles around the boron atom deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the mesityl groups. For instance, the C-B-C angle is significantly wider, at approximately 115.3°, while the F-B-N angle is smaller, around 103.4°. The C-B-F and C-B-N angles range from approximately 106° to 112°.

When this compound derivatives bind to a fluoride ion, similar structural changes occur, with the boron center adopting a tetrahedral geometry. In these anionic adducts, the B-F bond lengths are also elongated compared to the parent three-coordinate compound.

Selected Bond Lengths in this compound Adducts (Å)
BondMes₂BF·Pyridine Adduct
B-F1.41
B-N1.63
B-C(1)1.62
B-C(2)1.63
Selected Bond Angles in this compound Adducts (°)
AngleMes₂BF·Pyridine Adduct
C(1)-B-C(2)115.3
F-B-N103.4
C(1)-B-F106.1
C(2)-B-F108.0
C(1)-B-N112.4
C(2)-B-N111.4

Conformational Analysis and Intermolecular Interactions

The conformation of this compound and its adducts is largely dictated by the steric hindrance imposed by the two large mesityl groups. In order to minimize steric strain, the mesityl rings are typically twisted out of the plane defined by the boron and the atoms directly bonded to it. In the pyridine adduct, the planes of the two mesityl rings are oriented at a significant angle to each other.

X-ray diffraction studies of adducts formed from dimesitylboron-containing compounds have revealed twisted conformations. For example, in a fluoride adduct of a dimesitylboron end-capped S,N-heteroacene, a twisted conformation between the carbazole and phenylene rings was observed. This twisting is a common feature in molecules with bulky substituents, as it alleviates unfavorable steric interactions.

In the solid state, the packing of these molecules is influenced by weak intermolecular interactions. While strong hydrogen bonding is absent, interactions such as C-H···F or C-H···π contacts can play a role in the crystal packing. The bulky and somewhat propeller-like shape of the dimesitylboron moiety influences the way molecules arrange themselves in the crystal lattice. In the case of bis(mesityl)(pyrrol-1-yl)borane, a derivative synthesized from this compound, the planes of the mesityl groups are twisted with respect to each other and to the pyrrole (B145914) ring, and the crystal packing is influenced by short C···H separations.

Applications of Dimesitylboron Fluoride in Advanced Materials and Chemical Sensing

Fluorescent Chemosensors for Anion Detection

The Lewis acidic nature of the boron atom in dimesitylboron fluoride (B91410) makes it an excellent recognition site for electron-rich species, particularly anions. This property has been extensively exploited in the development of fluorescent chemosensors, which signal the presence of a specific anion through a change in their fluorescence properties.

"Turn-On" and "Turn-Off" Sensing Mechanisms

Fluorescent chemosensors based on dimesitylboron fluoride derivatives operate through two primary mechanisms: "turn-on" and "turn-off" fluorescence. tue.nl

"Turn-Off" Sensing: In the native state, the this compound-containing molecule is fluorescent. Upon binding with a target anion, such as fluoride, the coordination at the boron center disrupts the intramolecular charge transfer (ICT) process that is responsible for the fluorescence, leading to a quenching or "turning off" of the emission. tue.nl For instance, a sensor with a dimesityl tri-coordinated boron species exhibited fluorescence quenching upon binding with fluoride, accompanied by a color change from bright green to colorless. fluoridealert.org

"Turn-On" Sensing: Conversely, some chemosensors are designed to be non-fluorescent or weakly fluorescent in their free form. The interaction with an anion, like fluoride, can trigger a conformational change or alter the electronic structure in a way that "turns on" or enhances the fluorescence. tue.nl This can occur when the addition of fluoride to the boron center revives an intense charge transfer band. tue.nl An example is a carbazole (B46965)–triarylborane hybrid, CZ-ArB-9, which shows a distinct fluorescence "turn-off" at 500 nm and a "turn-on" at 420 nm in the presence of fluoride anions. tue.nl This is attributed to the transformation of the boron center from an electron-acceptor to an electron-donor, which disrupts the original ICT process and initiates a new emissive pathway. tue.nl

The choice between a "turn-on" and "turn-off" mechanism depends on the specific molecular design and the desired application, with "turn-on" sensors often being preferred due to a lower potential for false positives.

Sensing Mechanism Description Example Compound Observed Change
Turn-Off Fluorescence is quenched upon anion binding.Dimesityl tri-coordinated boron speciesFluorescence quenching and color change from bright green to colorless. fluoridealert.org
Turn-On Fluorescence is initiated or enhanced upon anion binding.CZ-ArB-9Fluorescence "turn-off" at 500 nm and "turn-on" at 420 nm. tue.nl

Sensitivity and Selectivity in Fluoride Detection

A critical aspect of a chemosensor's performance is its sensitivity (the lowest concentration of an analyte it can detect) and its selectivity (its ability to detect a specific analyte in the presence of other, similar species). This compound-based sensors have demonstrated high sensitivity and selectivity for fluoride ions.

The strong interaction between the Lewis acidic boron and the highly electronegative fluoride anion is a key factor driving this selectivity. ceramics.org The bulky dimesityl groups surrounding the boron center can create a specific binding pocket that sterically hinders the interaction with larger anions, further enhancing the selectivity for the small fluoride ion.

Researchers have developed organoboron compounds that act as two-photon fluorescent sensors for fluoride, exhibiting high sensitivity and selectivity. The detection limits for some fluoride sensors can be as low as micromolar or even nanomolar concentrations. For example, a BODIPY-based fluorescent probe with a pinacol (B44631) borate (B1201080) group for fluoride detection showed high selectivity and sensitivity with a significant near-infrared fluorescence turn-on response. The selectivity of these sensors is often tested against a panel of other common anions, such as chloride (Cl⁻), bromide (Br⁻), iodide (I⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), with the sensors showing a minimal response to these interfering ions.

Sensor Type Target Anion Key Features Reported Detection Limit
Two-photon fluorescent sensorFluoride (F⁻)High sensitivity and selectivity due to bulky dimesitylboryl group.Not specified
BODIPY-based probeFluoride (F⁻)High selectivity and sensitivity, near-infrared fluorescence turn-on.Not specified
Ferrocene derivative probeFluoride (F⁻)Strong binding ability, not affected by other anions.5.0 x 10⁻⁶ mol·L⁻¹

Optoelectronic Devices

The unique electronic and photophysical properties of this compound and its derivatives have led to their exploration in various optoelectronic devices. The dimesitylboron unit often acts as a potent electron-accepting and electron-transporting moiety. tue.nl

Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), materials containing the dimesitylboron group have shown significant promise. These materials can be utilized as emitters, electron transporters, or hosts in the emissive layer of an OLED device. The introduction of a tri-coordinated organoboron unit can lead to highly luminescent compounds with colors spanning the entire visible spectrum.

The steric hindrance provided by the bulky mesityl groups can help to prevent intermolecular aggregation, which often leads to fluorescence quenching in the solid state. This property is crucial for maintaining high emission efficiency in thin-film devices. tue.nl For instance, the combination of a tetraphenylethene (TPE) unit (an aggregation-induced emission luminogen), a carbazole unit (a hole-transporting moiety), and a dimesitylboron group (an electron-transporting moiety) has resulted in novel blue light-emitting materials. tue.nl

Furthermore, dimesitylboron derivatives have been instrumental in the development of materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs.

Organic Solar Cells (OSCs)

While organoboron compounds are investigated for various optoelectronic applications, detailed research findings specifically documenting the use of this compound in the active layer of organic solar cells (OSCs) are not widely available in the current body of literature. The primary focus of this compound applications appears to be in light emission rather than light absorption for photovoltaic purposes. However, the broader family of organoboron compounds has been explored in the context of solar energy. For instance, fluoride treatments, in general, have been shown to improve the stability of perovskite solar cells, a related photovoltaic technology.

Luminescent Materials

Beyond specific device applications, this compound is a key building block for a wide range of luminescent materials. Its incorporation into π-conjugated systems allows for the fine-tuning of their emission colors and quantum yields. The electron-accepting nature of the dimesitylboryl group can promote intramolecular charge transfer, leading to materials with large Stokes shifts and solvatochromism (a change in color with the polarity of the solvent). tue.nl

These luminescent materials find applications in various areas, including fluorescent probes and solid-state lighting. The ability to create materials that are highly emissive in the solid state is a significant advantage of using the dimesitylboron moiety. tue.nl Boron β-diketonates, a class of related compounds, are known for their versatile luminescent properties, including mechanochromism and room-temperature phosphorescence.

Electron-Transport Materials

A significant and well-documented application of this compound and its derivatives is in the field of organic electronics, particularly as electron-transport materials (ETMs) in Organic Light-Emitting Diodes (OLEDs). The performance of OLEDs is critically dependent on the balanced injection and transport of holes and electrons within the device structure. ETMs facilitate the efficient movement of electrons from the cathode to the emissive layer, where they recombine with holes to generate light.

The dimesitylboron moiety is a strong electron acceptor, which makes materials incorporating this group well-suited for electron transport. The introduction of dimesitylboron groups into polymers and small molecules can lower their Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a crucial property for efficient electron injection and transport.

Recent research has focused on the synthesis and characterization of polymers containing dimesitylboryl (BMes₂) groups for use in solution-processed OLEDs. For instance, a series of polystyrenes with side-chains containing both dimesitylboryl and tetraphenylsilanyl units have been developed as ETMs. researchgate.net These polymers exhibit high triplet energies (up to 2.95 eV) and high glass transition temperatures (over 180 °C), ensuring good thermal stability. researchgate.net When incorporated into iridium-based green OLEDs, these polymers demonstrated current efficacies of around 30 cd/A. researchgate.net This performance is attributed to the confinement of the LUMO delocalization to the BMes₂ unit, leading to consistent charge mobility. researchgate.net

Another notable example is the use of a dimesitylborane (B14672257) (DMB) fragment as an acceptor unit in a new host material, SPA-2-FDMB, for Single-Layer Phosphorescent Organic Light-Emitting Diodes (SL-PhOLEDs). researchgate.net This material, when used as a host in a yellow-emitting SL-PhOLED, resulted in a device with a high external quantum efficiency of 8.1% and a low threshold voltage of 2.6 V. researchgate.net The low LUMO level of -2.61 eV in this material is a key factor in its high performance. researchgate.net

The table below summarizes the performance of some OLEDs that utilize dimesitylboron-containing materials as electron transport layers.

MaterialDevice TypeRole of Dimesitylboron CompoundExternal Quantum Efficiency (EQE)Current EfficiencyLUMO Level (eV)
Polystyrenes with BMes₂ and tetraphenylsilanyl side-chains researchgate.netGreen OLEDElectron-Transport Material-~30 cd/A-
SPA-2-FDMB researchgate.netYellow SL-PhOLEDHost Material (with DMB acceptor)8.1%24.9 cd/A-2.61
DMBP-Ac nih.govBlue TADF OLEDEmitter16.0%--
BuCzoB nih.govTADF OLEDEmitter26.1%--
BuCzMeoB nih.govTADF OLEDEmitter32.8%--

These findings underscore the significant potential of dimesitylboron-containing materials, including derivatives of this compound, in the development of high-performance electron-transport and emissive materials for next-generation OLED displays and lighting.

Future Directions and Emerging Research Areas

Development of Novel Dimesitylboron Fluoride (B91410) Derivatives with Tunable Properties

A primary focus of future research is the synthesis of new dimesitylboron fluoride derivatives with precisely controlled electronic and photophysical properties. By strategically modifying the molecular structure, scientists aim to fine-tune characteristics such as light absorption and emission, electron affinity, and reactivity. This involves the introduction of various functional groups to the mesityl rings or the development of more complex molecular architectures where the dimesitylboron unit is a key component.

For instance, the incorporation of electron-donating or electron-withdrawing substituents can alter the energy levels of the molecule's frontier orbitals, thereby shifting its absorption and fluorescence spectra. researchgate.net This tunability is particularly crucial for applications in organic electronics, such as in the development of new materials for Organic Light-Emitting Diodes (OLEDs). chemimpex.com Research in this area has shown that dimesitylboron end-capped S,N-heteroacenes can exhibit high fluorescence quantum yields, making them promising candidates for fluorescent probes. researchgate.net The ability to create a library of derivatives with a spectrum of properties will undoubtedly accelerate the discovery of materials with tailored performance for specific applications.

Exploration of this compound in Sustainable Chemistry

The principles of green and sustainable chemistry are increasingly guiding chemical research and development. This compound and its derivatives are being explored for their potential to contribute to more environmentally benign chemical processes. chemimpex.com One key area of interest is its use in catalysis. chemimpex.com Organoboron compounds can act as catalysts in a variety of organic transformations, potentially replacing less sustainable metal-based catalysts.

Future research will likely focus on developing catalytic systems based on this compound that are highly efficient, selective, and recyclable. This includes its application in fluorination reactions, which are vital in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com By facilitating the use of more sustainable fluorinating agents and enabling reactions to proceed under milder conditions, this compound could help reduce the environmental footprint of these important chemical processes. The development of methodologies for catalyst recovery and reuse will be a critical aspect of this research.

Integration of this compound into Multifunctional Systems

There is a growing interest in the development of "smart" materials and systems that can perform multiple functions. The unique properties of this compound make it an attractive component for such multifunctional systems. For example, its ability to act as a fluoride ion sensor has been demonstrated. researchgate.net This sensing capability arises from the interaction of fluoride ions with the boron center, which can lead to observable changes in the compound's optical properties, such as a shift in its fluorescence emission.

Future work in this area will likely involve the integration of this compound moieties into more complex architectures, such as polymers or supramolecular assemblies, to create sophisticated sensors for a range of analytes. Furthermore, the combination of its electronic properties with other functional materials could lead to the development of devices with coupled sensing, electronic, and optical functionalities. For instance, a material could be designed to not only detect the presence of a specific chemical but also to generate an electronic signal in response.

Advanced Theoretical Modeling for Predictive Design

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. In the context of this compound, advanced theoretical modeling can provide deep insights into its structure-property relationships and guide the design of new derivatives with desired functionalities. Techniques such as Density Functional Theory (DFT) can be used to predict the electronic and optical properties of yet-to-be-synthesized molecules, thereby accelerating the discovery process and reducing the need for extensive trial-and-error experimentation.

Researchers can use computational models to screen virtual libraries of this compound derivatives and identify the most promising candidates for synthesis and experimental validation. These models can also elucidate the mechanisms of reactions involving this compound, aiding in the optimization of catalytic processes. The synergy between theoretical predictions and experimental work will be crucial for the rapid advancement of this field.

High-Throughput Screening for New Applications

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of compounds for a specific activity. youtube.com This approach can be instrumental in uncovering new applications for this compound and its derivatives. By employing automated and parallelized experimental setups, researchers can efficiently screen libraries of these compounds for a wide range of properties, such as catalytic activity in novel reactions, biological activity, or performance in electronic devices.

For example, HTS could be used to identify this compound-based catalysts that are effective for challenging chemical transformations. Similarly, screening against biological targets could reveal potential pharmaceutical applications. The integration of HTS with combinatorial synthesis techniques, where large libraries of derivatives are created simultaneously, will further accelerate the pace of discovery and expand the application scope of this compound.

Q & A

Q. What are the established synthesis routes for dimesitylboron fluoride, and how can reaction conditions be optimized for higher yields?

this compound is synthesized via lithiation reactions, such as reacting bromophenyl-substituted phenanthroimidazole precursors with this compound in tetrahydrofuran (THF) under inert conditions . Yields (e.g., 12% for compound 1Ph in one study) can be improved by optimizing stoichiometry, temperature, and reaction time. Characterization via 1H^{1}\text{H}/11B^{11}\text{B} NMR and X-ray crystallography confirms structural integrity .

Q. How are the physicochemical properties (e.g., melting point, solubility) of this compound characterized, and what implications do these properties have for experimental handling?

Key properties include a melting point of 69–72°C, density of 0.98 g/cm³ (predicted), and solubility in THF and dichloromethane . These properties necessitate storage under anhydrous conditions and use in inert atmospheres to prevent hydrolysis. Thermal stability should be assessed via thermogravimetric analysis (TGA) for applications requiring elevated temperatures.

Q. What methodologies are used to study fluoride-binding interactions in dimesitylboron-containing systems?

Fluoride binding is typically monitored via UV-vis and fluorescence spectroscopy, where ratiometric "turn-on" responses (e.g., emission shifts from 450 nm to 550 nm) indicate boron-fluoride coordination . Nuclear magnetic resonance (NMR) spectroscopy (19F^{19}\text{F} and 11B^{11}\text{B}) quantifies binding constants and mechanistic details .

Advanced Research Questions

Q. How does the incorporation of this compound into OLED emitters influence device efficiency and spectral output?

In thienothiophene-based emitters, this compound acts as an electron-accepting group, enabling charge-transfer transitions. Devices exhibit maximum luminescence (752 cd/m²), external quantum efficiency (4.61%), and CIE coordinates (0.16, 0.51) at λEL_{\text{EL}} = 512 nm . Advanced studies correlate boron’s vacant p-orbital with enhanced electron mobility, validated via cyclic voltammetry and density functional theory (DFT) .

Q. What mechanistic insights explain the self-assembly of this compound derivatives into supramolecular structures with white-light emission?

Solid-state white emission arises from combined blue-green monomeric and red dimeric emissions. Cross-like dimers form via p–π* interactions between boron’s vacant orbital and electron-rich thiophene units, as confirmed by X-ray diffraction and time-resolved spectroscopy . Computational modeling (e.g., TD-DFT) predicts excited-state stabilization in dimeric configurations .

Q. How can computational methods resolve contradictions in photophysical data for this compound-based sensors?

Discrepancies in "turn-on" vs. "turn-off" fluorescence responses across studies may arise from solvent polarity or substituent effects. DFT calculations and molecular dynamics simulations model electronic transitions and solvent interactions, guiding rational design of sensors with predictable behavior .

Q. What strategies are employed to design dimesitylboron-functionalized polymers for stimuli-responsive applications?

Conjugated polymers like PFP-BMes use dimesitylboron side chains to form polyelectrolytes upon fluoride exposure. This enables permanent p-n heterojunctions in organic semiconductors. Key steps include Suzuki coupling for backbone synthesis and fluoride titration to monitor doping efficiency .

Q. What analytical techniques are critical for detecting fluoride interactions in complex matrices (e.g., biological or environmental samples)?

Ion-selective electrodes (ISEs) and 19F^{19}\text{F} NMR are gold-standard methods. For trace analysis, laser-induced breakdown spectroscopy (LIBS) and gas chromatography-mass spectrometry (GC-MS) improve sensitivity. Historical data discrepancies (e.g., fluoride content in foods) highlight the need for updated protocols using validated reference materials .

Methodological Considerations

  • Experimental Design : Prioritize inert synthesis conditions (glovebox, Schlenk techniques) to prevent boron hydrolysis .
  • Data Validation : Cross-validate spectroscopic results with computational models and crystallographic data to address mechanistic ambiguities .
  • Safety Protocols : Handle this compound in fume hoods due to potential respiratory hazards, referencing SDS guidelines for borane compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimesitylboron fluoride
Reactant of Route 2
Reactant of Route 2
Dimesitylboron fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.